molecular formula C6H7BO3S B3028857 3-Formyl-5-Methyl-2-Thiopheneboronic acid CAS No. 36155-76-7

3-Formyl-5-Methyl-2-Thiopheneboronic acid

Cat. No. B3028857
CAS RN: 36155-76-7
M. Wt: 170.00
InChI Key: PTEVJUMNVGSFFN-UHFFFAOYSA-N
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Description

3-Formyl-5-Methyl-2-Thiopheneboronic Acid is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. It has a molecular formula of C6H7BO3S and a molecular weight of 169.99 .


Molecular Structure Analysis

The molecular structure of 3-Formyl-5-Methyl-2-Thiopheneboronic Acid consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 3rd position with a formyl group (-CHO) and at the 5th position with a methyl group (-CH3). The 2nd position of the ring is substituted with a boronic acid group (-B(OH)2) .


Physical And Chemical Properties Analysis

3-Formyl-5-Methyl-2-Thiopheneboronic Acid has a predicted boiling point of 388.0±52.0 °C and a predicted density of 1.34±0.1 g/cm3. Its pKa is predicted to be 8.38±0.53 .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Formyl-5-Methyl-2-Thiopheneboronic Acid is primarily used as a building block in organic synthesis. It plays a crucial role in various chemical reactions:

  • Copper-Facilitated Suzuki-Miyaura Coupling : This method involves using 5-Formyl-2-thiopheneboronic acid for synthesizing diverse structures. The process improves yields and purities by eliminating the acidic liberation step of boronic acid species, demonstrating high tolerance to functional groups (Hergert et al., 2018).

  • Palladium-Catalyzed Suzuki Cross-Coupling Reaction : This reaction involves the synthesis of various thiophene derivatives with moderate-to-good yields. It demonstrates the electronic effects of different substituents on arylboronic acids on the properties of the products (Ikram et al., 2015).

  • Protodeboronation Synthesis : An efficient synthesis method for 4-methyl-2-thiopheneboronic anhydride is reported, showcasing the versatility of thiopheneboronic acids in producing specific derivatives (Klingensmith et al., 2007).

Material Science and Electronics

Thiopheneboronic acids also find applications in material science and electronics:

  • Poly-3-thienylboronic Acid as Chemosensitive Material : This compound is synthesized via electrochemical polymerization and shows potential in creating chemosensitive materials. Its optical spectra at different potentials and pH were studied, indicating potential applications in spectroelectrochemistry (Efremenko & Mirsky, 2020).

Medicinal Chemistry and Drug Design

In the field of medicinal chemistry and drug design, thiopheneboronic acids are used in:

  • Synthesis of Antifungal Agents : The synthesis of 5-Trifluoromethyl-2-formylphenylboronic acid and its characterization for structural and antimicrobial properties suggests potential applications as antibacterial agents (Adamczyk-Woźniak et al., 2020).

  • Formation of Complex Compounds : Thiopheneboronic acids are used to create cyclopalladated complexes with unique photophysical properties and catalytic activities, highlighting their role in the development of new materials and catalysts (Kozlov et al., 2008).

properties

IUPAC Name

(3-formyl-5-methylthiophen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO3S/c1-4-2-5(3-8)6(11-4)7(9)10/h2-3,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEVJUMNVGSFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(S1)C)C=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001263150
Record name B-(3-Formyl-5-methyl-2-thienyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001263150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-5-Methyl-2-Thiopheneboronic acid

CAS RN

36155-76-7
Record name B-(3-Formyl-5-methyl-2-thienyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36155-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3-Formyl-5-methyl-2-thienyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001263150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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